molecular formula C12H17NO2 B1588089 Tert-butyl benzylcarbamate CAS No. 42116-44-9

Tert-butyl benzylcarbamate

Cat. No.: B1588089
CAS No.: 42116-44-9
M. Wt: 207.27 g/mol
InChI Key: FWOBBEOKTITUHK-UHFFFAOYSA-N
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Description

Tert-butyl benzylcarbamate is an organic compound commonly used as a protecting group for amines in organic synthesis. It is known for its stability under various reaction conditions and its ability to be easily removed when necessary. This compound is particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required.

Mechanism of Action

Target of Action

Tert-butyl benzylcarbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of this compound are the amine groups present in the peptide chains. These amine groups play a crucial role in the structure and function of peptides, and protecting these groups during synthesis is essential to prevent unwanted side reactions .

Mode of Action

This compound interacts with its targets (amine groups) by forming a carbamate linkage . This linkage serves as a protective cap, preventing the amine group from reacting with other compounds during the peptide synthesis process . The this compound can be removed under relatively mild conditions, such as exposure to strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

The use of this compound affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it ensures the correct sequence of amino acids in the peptide chain. The removal of this compound, under specific conditions, allows the peptide chain to fold and form its final structure .

Pharmacokinetics

The pharmacokinetics of this compound are primarily related to its use in laboratory settings for peptide synthesis Its stability under various conditions and its reactivity with different compounds are crucial factors in its effectiveness as a protecting group .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents unwanted side reactions and ensures the integrity of the peptide chain .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For example, the removal of this compound is facilitated by heat or the presence of a strong acid . Therefore, controlling these environmental factors is crucial for the effective use of this compound in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl benzylcarbamate can be synthesized through the reaction of benzylamine with di-tert-butyl dicarbonate in the presence of a base such as sodium azide. The reaction typically proceeds at low temperatures to yield high amounts of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl benzylcarbamate is widely used in scientific research due to its versatility and stability. Some of its applications include:

Comparison with Similar Compounds

Uniqueness: Tert-butyl benzylcarbamate is unique due to its combination of the tert-butyl and benzyl groups, providing enhanced stability and ease of removal under specific conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection are crucial .

Properties

IUPAC Name

tert-butyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOBBEOKTITUHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50404918
Record name N-Boc benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42116-44-9
Record name N-Boc benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50404918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl Benzylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The compound N-Boc 2-amino-5-(trifluoromethyl)benzoic acid (S. Takagishi, et al., Synlett 1992, 360) was transformed into its methyl ester as described in procedure (80a). A solution of this ester (125 mg, 0.39 mmol) in DMF (6 mL) was charged with K2CO3 (216 mg, 1.6 mmol) and para-chlorobenzyl bromide (160 mg, 0.78 mmol). After 1.5 h, the solution was diluted with EtOAc and was washed with brine solution followed by 1N HCl solution. The organic layer was then washed with Na2CO3 solution, water, and brine. The organic layer was dried (MgSO4), filtered, and concentrated. Flash chromatography of the resulting residue provided the desired N-Boc benzylamine (69 mg), which was dissolved in THF (0.9 mL). The solution was charged with 1N LiOH (0.3 mL) and MeOH (0.3 mL). After stirring for 18 h, the THF was removed and the solution was made acidic (pH=5) with 1N HCl. This solution was extracted with EtOAc (2×). The organic layer was washed with brine, dried (Na2SO4), filtered, and concentrated to give N-Boc 2-(para-chlorobenzyl)amino-5-(trifluoromethyl)benzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
125 mg
Type
reactant
Reaction Step Three
Name
Quantity
216 mg
Type
reactant
Reaction Step Three
Quantity
160 mg
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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